Product packaging for Boron citrate(Cat. No.:CAS No. 74231-02-0)

Boron citrate

Cat. No.: B14113118
CAS No.: 74231-02-0
M. Wt: 199.91 g/mol
InChI Key: ZZNXTYCNZKDUFC-UHFFFAOYSA-N
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Description

Historical Context of Boron in Chemical and Biological Systems

The history of boron dates back centuries, with its mineral form, borax (B76245), being used in ancient societies for glazes. mdpi.comwikipedia.org The element itself was first isolated in 1808 by Sir Humphry Davy, and independently by Joseph Louis Gay-Lussac and Louis Jacques Thénard. wikipedia.orgacs.orgrsc.org For a long time, the focus remained on inorganic boron compounds. The study of organoboron compounds, which contain a boron-carbon bond, began in the early 20th century and has since grown into a major field of chemistry. numberanalytics.com

In biological systems, boron's significance was first recognized in plants in 1857. mdpi.com It is now understood to be an essential micronutrient for vascular plants, crucial for the structural integrity of their cell walls. rsc.orgnih.gov While not classified as an essential nutrient for humans, evidence suggests it may have beneficial effects on various physiological processes. nih.gov The discovery of naturally occurring organoboron compounds, such as the antibiotic boromycin (B606316) isolated in 1967, further highlighted the role of boron in biological systems. acs.org

Principles of Boron Complexation with Organic Ligands

A key characteristic of boron chemistry is its ability to form complexes with organic ligands, particularly those containing hydroxyl groups (polyols). griffith.edu.auresearchgate.net This interaction is fundamental to the biological activity and transport of boron in plants. researchgate.net Boric acid, B(OH)₃, and its corresponding borate (B1201080) anion, B(OH)₄⁻, readily react with diols and polyols to form stable cyclic esters. nih.govgriffith.edu.au The stability of these complexes is influenced by the arrangement and orientation of the hydroxyl groups on the organic molecule. nih.gov Citric acid, with its multiple carboxyl and hydroxyl groups, is a prime candidate for chelation with boron. This complexation involves the formation of borate esters, which can be either neutral or anionic depending on the pH. griffith.edu.au

Classification and Significance of Organoboron Compounds in Research

Organoboron compounds are a broad class of molecules that can be categorized based on the substituents attached to the boron atom. numberanalytics.comacs.org Major classes include:

Organoboranes (R₃B): These compounds feature three organic groups bonded to boron. numberanalytics.com

Boronic acids (RB(OH)₂) and their esters (RB(OR)₂): These are among the most widely studied and synthetically useful organoboron compounds. acs.orgontosight.ai

Borinic acids (R₂BOH) and their esters (R₂BOR): These contain two organic groups and one hydroxyl or alkoxy group. acs.org

The significance of organoboron compounds in research is vast and continues to expand. They are pivotal in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. dergipark.org.tr This application, which earned a Nobel Prize in 2010, has revolutionized the synthesis of complex organic molecules, including pharmaceuticals. wikipedia.orgdergipark.org.tr Furthermore, organoboron compounds are investigated for their potential in materials science, such as in the development of organic light-emitting diodes (OLEDs), and in medicinal chemistry, with some compounds showing promise as therapeutic agents. numberanalytics.comontosight.ainih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BO7 B14113118 Boron citrate CAS No. 74231-02-0

Properties

CAS No.

74231-02-0

Molecular Formula

C6H5BO7

Molecular Weight

199.91 g/mol

IUPAC Name

5-hydroxy-2,8,9-trioxa-1-borabicyclo[3.3.2]decane-3,7,10-trione

InChI

InChI=1S/C6H5BO7/c8-3-1-6(11)2-4(9)13-7(12-3)14-5(6)10/h11H,1-2H2

InChI Key

ZZNXTYCNZKDUFC-UHFFFAOYSA-N

Canonical SMILES

B12OC(=O)CC(CC(=O)O1)(C(=O)O2)O

Origin of Product

United States

Synthetic Methodologies and Preparative Chemistry of Boron Citrate

Precursor Material Selection and Preparation

The primary precursors for the synthesis of boron citrate (B86180) are a boron source, typically boric acid, and citric acid. exsyncorp.comlabhingredients.com The preparation of these materials into a reactive state is a critical first step in the manufacturing process.

Boric Acid Dehydration and Boron Oxide Formation

A common method for preparing the boron precursor involves the thermal dehydration of boric acid (H₃BO₃) to form boron oxide (B₂O₃). google.comlibretexts.org This step is crucial as boron oxide can be a more reactive precursor for the subsequent esterification. The process involves heating boric acid, which leads to the sequential loss of water molecules.

The dehydration process can be summarized in stages:

Heating boric acid to temperatures around 100-150°C results in its conversion to metaboric acid (HBO₂). libretexts.orggoogle.com

Further heating above 150°C to temperatures in the range of 220-260°C completes the dehydration, yielding boron oxide, a glassy, often amorphous solid. google.comkiche.or.krscribd.com

This conversion is significant because it prepares the boron source for a more direct reaction with citric acid.

Table 1: Thermal Decomposition Stages of Boric Acid

Temperature Range Product Chemical Formula
< 150°C Metaboric Acid HBO₂
> 150°C - 260°C Boron Oxide B₂O₃

This table summarizes the key products formed during the thermal dehydration of boric acid. Data sourced from multiple studies. libretexts.orggoogle.comkiche.or.kr

Citric Acid Derivatization and Reactivity

Citric acid (C₆H₈O₇) is a trifunctional carboxylic acid, containing three carboxyl (-COOH) groups and one hydroxyl (-OH) group. acs.org This polyfunctionality is central to its ability to form complexes with boron. For synthesis, food-grade citric acid is typically dissolved in water to create a solution of a specific concentration, often between 40-50%. google.comscribd.com This aqueous solution is then heated, generally to a temperature exceeding 60°C, to ensure the citric acid is fully dissolved and ready for reaction. google.comscribd.com The reactivity of citric acid lies in the ability of its carboxyl and hydroxyl groups to participate in esterification reactions. acs.org

Reaction Pathways and Mechanisms for Boron Citrate Synthesis

The core of this compound synthesis is the reaction between the prepared boron precursor and citric acid. This process is fundamentally an esterification reaction.

Esterification Reactions of Boron with Carboxylic and Hydroxyl Groups

The synthesis proceeds via the formation of borate (B1201080) esters. Boric acid or its oxide reacts with the hydroxyl and carboxylic acid groups of citric acid. acs.orgacs.org The boron atom acts as a Lewis acid, accepting electron pairs from the oxygen atoms of the citric acid's functional groups. This leads to the formation of a stable chelate ring structure, where the boron atom is bonded to the citric acid molecule through ester linkages. The resulting compound is a complex where boron is centrally coordinated to the citrate molecule. exsyncorp.comrsc.org

The reaction can be conceptualized as a condensation reaction where water is eliminated as the ester bonds form between the boron compound and the citric acid. The polyfunctional nature of citric acid allows for the formation of a complex structure, though the exact stoichiometry and structure can vary based on reaction conditions. exsyncorp.comacs.org

Optimization of Reaction Conditions: Temperature, pH, and Solvent Systems

Optimizing reaction conditions is essential for achieving high purity and yield of this compound. Key parameters that are controlled during the synthesis include temperature, pH, and the solvent system.

Temperature : The reaction is typically conducted at elevated temperatures. After preparing the heated citric acid solution (>60°C), the boron oxide is added. google.com Some synthesis methods for related boric acid citrate esters specify reaction temperatures ranging from 25°C to 70°C. google.comgoogle.com

pH : The pH of the reaction solution is a critical control point. It is generally maintained within a range of 4 to 8 to facilitate the neutralization reaction between the acidic precursors. google.comscribd.com The pH can influence the specific boron species in solution and the reactivity of the citric acid functional groups. mdpi.comresearchgate.net

Solvent Systems : Water is the most common solvent used in the industrial production of this compound, providing a medium for the reaction between boron oxide and citric acid. google.comscribd.com Other organic solvents such as acetonitrile, ethyl acetate, or mixtures including tetrahydrofuran (B95107) and water have been used in the synthesis of specific boric acid citrate ester compounds like ixazomib (B1672701) citrate. google.comgoogle.com

Following the reaction, the mixture is typically stirred for a period, such as 25-35 minutes, before the product is isolated via centrifugation and drying. google.com

Table 2: Optimized Reaction Parameters for this compound Synthesis

Parameter Value/Range Solvent System Source
Citric Acid Concentration 40 - 50% Water google.com
Initial Temperature > 60°C Water google.com
Reaction pH 4 - 8 Water google.comscribd.com
Reaction Temperature 25 - 70°C Acetonitrile, Ethyl Acetate, THF/Water google.comgoogle.com
Drying Temperature 85 - 95°C - google.com

This table presents a summary of optimized conditions reported in patent literature for the synthesis of this compound and related esters.

Role of Catalysts and Additives in Synthesis Efficiency

Interestingly, in the esterification of citric acid, boric acid itself can function as a catalyst. google.comwipo.int It acts as a Lewis acid catalyst, activating the carboxyl groups of citric acid towards esterification. acs.org Furthermore, it can serve as a "protecting group" for the tertiary hydroxyl group of citric acid, directing the esterification to the terminal carboxyl groups. google.comwipo.int This dual role can enhance the efficiency and selectivity of the synthesis. In some contexts, other acid catalysts like sulfuric acid are used for the esterification of citric acid with alcohols, but for the direct synthesis of this compound, the inherent acidity of the boron precursor is often sufficient. finechem-mirea.ru

Advanced Synthetic Approaches for Boron-Containing Materials from Citrate Precursors

The use of citrate-based precursors represents a significant advancement in the synthesis of specialized boron materials. The molecular structure of citric acid, with its multiple carboxyl and hydroxyl groups, allows it to act as both a carbon source and a complexing agent, facilitating a highly homogeneous mixture of reactants on a molecular level. This intimacy between the boron source and the carbon matrix is crucial for enabling reactions at lower temperatures and for templating the formation of unique nanostructures.

The carbothermal reduction of boric acid is a common method for producing boron carbide (B₄C), but it typically requires very high temperatures. The development of borate-citrate precursors provides a pathway to synthesize B₄C at significantly reduced temperatures. In this approach, boric acid and citric acid are first reacted to form a gel or condensed product, which is then pyrolyzed to create an amorphous precursor consisting of boron oxide (B₂O₃) finely dispersed in a carbon matrix.

A key innovation in this area is the use of additives to further enhance the synthesis process. Research has demonstrated that the addition of ethylene (B1197577) glycol (EG) to the initial boric acid-citric acid (BA-CA) solution facilitates the low-temperature synthesis of B₄C. daneshyari.com The presence of EG promotes polyesterification, leading to superior homogeneity and dispersibility in the resulting precursor. daneshyari.comtandfonline.com This enhanced mixing enlarges the interfacial area between the reactants, making the diffusion of species easier and lowering the required synthesis temperature to 1350 °C, a reduction of 100–300 °C compared to systems without EG. daneshyari.comtandfonline.comresearchgate.net The optimal temperature for the formation of the precursor itself was identified as 650 °C. daneshyari.comresearchgate.netresearchgate.net

The quantity of ethylene glycol added has a direct impact on the final product. Studies indicate that a 20% EG addition is optimal for minimizing residual free carbon to as low as 4%. tandfonline.comresearchgate.net Furthermore, the concentration of EG influences the morphology of the resulting B₄C particles. Lower additions tend to produce a mix of polyhedral and rod-like particles, while higher concentrations lead to needle and blade-like structures. daneshyari.comtandfonline.comresearchgate.net

Table 1: Effect of Ethylene Glycol (EG) on Low-Temperature Boron Carbide Synthesis

EG Addition (mol% relative to Citric Acid)Optimized B₄C Synthesis TemperatureKey OutcomesResulting B₄C Morphology
0%1450–1550 °CHigher synthesis temperature required; significant residual carbon. daneshyari.comPolyhedral particles. daneshyari.com
20%1350 °COptimal for minimizing free carbon (to ~4%); reduced synthesis temperature. tandfonline.comresearchgate.netCo-existence of polyhedral and rod-like particles. daneshyari.comresearchgate.net
>20%1350–1400 °CTransformation of particle shape. daneshyari.comresearchgate.netNeedle and blade-like structures. daneshyari.comtandfonline.com

Other related low-temperature methods include sol-gel polycondensation of boric acid and citric acid, which, after freeze-drying and heat treatment, can yield micro- and mesoporous B₄C materials with large surface areas. researchgate.net

The versatility of citrate-based chemistry extends to the fabrication of various boron-containing nanomaterials. The borate-citrate precursor method is a recognized low-temperature route for producing boron carbide nanoparticles. mdpi.comresearchgate.net Beyond B₄C, citrate plays a crucial role in the synthesis of other advanced nanostructures.

For instance, high-quality boron nitride nanotubes (BNNTs) have been successfully synthesized using a novel two-step method that incorporates a citrate-nitrate combustion reaction. dergipark.org.tr In this process, the citrate acts as a fuel, facilitating the high-temperature reaction needed to form the nanotubes.

Citrate's utility is also evident in the synthesis of composite nanomaterials for biomedical applications. In the development of boron carriers for Boron Neutron Capture Therapy (BNCT), trisodium (B8492382) citrate has been used as a reducing agent in the synthesis of gold nanoparticles (AuNPs). nih.gov These AuNPs serve as a scaffold that is later functionalized with boron-rich molecules. nih.gov In other research, citric acid has been used as a surface functionalizing agent for pre-formed boron/iron oxide and boron/silica core/shell nanoparticles, modifying their surfaces to improve properties such as water solubility. niu.edu

Table 2: Role of Citrate in Boron-Containing Nanomaterial Synthesis

NanomaterialPrecursor SystemSynthesis TechniquePrimary Role of Citrate
Boron Carbide (B₄C) NanoparticlesBorate-Citrate GelCarbothermal ReductionCarbon source and complexing agent. researchgate.net
Boron Nitride Nanotubes (BNNTs)Citrate-Nitrate MixtureCombustion SynthesisFuel for the combustion reaction. dergipark.org.tr
Boron-Loaded Gold NanoparticlesTrisodium Citrate / HAuCl₄Colloidal ReductionReducing and capping agent for nanoparticle formation. nih.gov
Functionalized Core/Shell NanoparticlesBoron-based NPs / Citric AcidSurface ModificationSurface ligand to enhance solubility and functionality. niu.edu

Scale-Up Considerations and Process Optimization in Academic Synthesis

Translating a laboratory-scale synthesis into a larger, more reproducible process requires rigorous optimization of key parameters. For boron-containing materials derived from citrate precursors, several factors are critical for ensuring high yield and purity.

A foundational aspect of optimization is the preparation of the precursor itself. Research has shown that maintaining a high degree of homogeneity in the precursor powder is essential for maximizing yield and minimizing impurities. qut.edu.au The temperature used for pyrolysis of the initial gel is a crucial parameter; for borate-citrate-EG systems, this is optimized at 650 °C, while for similar sucrose-based precursors, 600 °C was found to be ideal. daneshyari.comresearchgate.net

Environmental conditions during processing also play an unexpectedly significant role. It has been demonstrated that preventing the exposure of precursor powder mixtures to humidity at key stages can increase the final boron carbide yield by up to 20%. qut.edu.au

Further optimization involves refining the conditions of the final heat treatment. By carefully controlling the reaction temperature and duration, the properties of the final material can be tailored. For example, in the synthesis of nanocrystalline B₄C, heating at 1600 °C for a short duration of 10 minutes was sufficient to produce the desired product with less than 3% residual free carbon. researchgate.net To systematically and efficiently determine such optimal conditions, modern methodologies such as High-Throughput Experimentation (HTE) and Design of Experiment (DoE) can be employed. acs.org These techniques allow for the rapid screening of multiple variables (e.g., temperature, time, reactant ratios) to map the process landscape and identify the most robust synthesis conditions. acs.org Finally, for any process intended for scale-up, safety considerations such as the potential for off-gassing must be thoroughly investigated and mitigated. acs.org

Table 3: Key Parameters for Process Optimization in Boron Carbide Synthesis from Precursors

ParameterKey Finding / ConsiderationImpact on Synthesis
Precursor HomogeneityMaximizing the dispersion of boron and carbon sources is critical. qut.edu.auIncreases reaction efficiency, maximizes yield, and minimizes impurities. qut.edu.au
Humidity ControlPreventing exposure of the precursor to moisture is necessary. qut.edu.auCan increase final product yield by up to 20%. qut.edu.au
Precursor Pyrolysis TemperatureOptimize to ensure the ideal amorphous state (e.g., 600-650 °C). daneshyari.comresearchgate.netAffects the reactivity and homogeneity of the precursor for the final reaction.
Final Heat Treatment ProfileOptimize temperature and duration (e.g., 1600 °C for 10 min). researchgate.netControls final phase purity, crystallinity, and residual carbon content. researchgate.net
Scale-Up MethodologyEmploy systematic methods like Design of Experiment (DoE). acs.orgAllows for efficient and reliable determination of optimal process conditions. acs.org

Characterization and Analytical Methodologies for Boron Citrate Complexes

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the study of boron citrate (B86180), providing detailed information about its molecular structure, the nature of the chemical bonds, and the stability of the complex in solution.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Complex Confirmation

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and confirm the formation of a boron citrate complex. The interaction between boric acid and citric acid leads to the formation of ester linkages, which results in noticeable changes in the infrared spectrum compared to the spectra of the individual precursors. researchgate.net

When complexation occurs, the characteristic vibrational frequencies of the functional groups in citric acid, such as the hydroxyl (-OH) and carboxyl (-COOH) groups, are altered. Research on borate-citrate complexes reveals key spectral shifts that confirm the formation of the complex. researchgate.net Specifically, the broad -OH stretching vibrations from acidic and alcoholic groups, typically seen between 3600-3200 cm⁻¹, are modified. Furthermore, the sharp peak corresponding to the carbonyl (C=O) stretch of the non-ionized carboxylic acid at approximately 1740 cm⁻¹ and the asymmetric (νₐ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻) around 1590 cm⁻¹ and 1350 cm⁻¹, respectively, show significant changes in position and intensity upon coordination with boron. researchgate.net The appearance of new bands, particularly those related to B-O stretching, provides direct evidence of the boron-citrate ester formation.

Table 1: Key FT-IR Vibrational Frequencies for this compound Complex Analysis

Functional Group Typical Wavenumber (cm⁻¹) Observation in Complexation Source
O-H Stretch (Acid, Alcohol) 3600 - 3200 Position and shape altered due to involvement in bonding. researchgate.net
C=O Stretch (Carboxylic Acid) ~1740 Intensity and position shift upon ester formation. researchgate.net
COO⁻ Asymmetric Stretch ~1590 Position and intensity change upon coordination to boron. researchgate.net
COO⁻ Symmetric Stretch ~1350 Position and intensity change upon coordination to boron. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹¹B NMR, ¹³C NMR, ¹H NMR) for Structural Elucidation and Complex Stability

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound complexes in solution. By analyzing different nuclei (¹¹B, ¹³C, and ¹H), a comprehensive picture of the complex's structure, connectivity, and stability can be assembled. sci-hub.st

¹¹B NMR: ¹¹B NMR is particularly diagnostic for studying boron-containing compounds. acs.org The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination number and chemical environment. oxinst.com Boric acid, a trigonal planar molecule (sp² hybridization), exhibits a specific resonance. Upon complexation with a diol or hydroxy acid like citric acid, the boron atom typically becomes tetracoordinated (sp³ hybridization), forming a tetrahedral borate (B1201080) ester. This change in geometry and coordination results in a significant upfield shift in the ¹¹B NMR spectrum. sdsu.edu For example, studies on calcium fructoborate show distinct signals for free borate (-1.3 ppm), the mono-ester complex (-9 ppm), and the di-ester complex (~-13 ppm), demonstrating the power of ¹¹B NMR to distinguish between different complexed species in equilibrium. semanticscholar.org The presence of a sharp signal at a chemical shift characteristic of a tetracoordinate borate ester is strong evidence for the formation of a stable this compound complex. acs.org

¹³C NMR: ¹³C NMR spectroscopy provides information about the carbon skeleton of the citric acid molecule within the complex. Upon complexation, the chemical shifts of the carbon atoms in citric acid, especially those directly bonded to or near the coordinating hydroxyl and carboxyl groups, will change. These shifts provide insight into which specific functional groups of the citric acid are involved in binding to the boron atom. semanticscholar.org However, observing the signal for a carbon atom directly bonded to boron can be challenging. Boron has two NMR-active isotopes, ¹¹B (spin I = 3/2) and ¹⁰B (spin I = 3), both of which are quadrupolar nuclei. This property can cause significant broadening of the signal of the directly attached carbon, sometimes to the point where it is indistinguishable from the baseline noise. researchgate.net Despite this, the shifts in neighboring carbon signals are sufficient to confirm complexation and provide structural details.

¹H NMR: ¹H NMR spectroscopy is used to analyze the proton environment in the complex. The chemical shifts of the methylene (B1212753) (-CH₂-) protons and any hydroxyl (-OH) protons of citric acid will be affected by the formation of the complex. Changes in these signals compared to those of free citric acid can confirm the interaction with boron. hmdb.canih.govresearchgate.net Furthermore, advanced techniques such as ¹H-¹¹B Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish connectivity between specific protons on the citrate molecule and the boron atom, providing definitive structural proof. acs.org For molecules with complex proton spectra due to coupling with boron, ¹¹B decoupling experiments can be performed to simplify the ¹H spectrum and aid in its interpretation. blogspot.com

Table 2: Representative NMR Characteristics for this compound Analysis

Nucleus Type of Information Typical Observation Source
¹¹B Boron coordination state Upfield shift from trigonal boric acid to tetrahedral borate ester upon complexation. sdsu.edusemanticscholar.org
¹³C Carbon skeleton involvement Chemical shift changes for carboxyl and hydroxyl-bearing carbons of citrate. semanticscholar.orgresearchgate.net

| ¹H | Proton environment | Shifts in -CH₂- and -OH proton signals of citrate; used to confirm binding sites. | nih.govblogspot.com |

Elemental Analysis and Quantitative Boron Determination

Accurate quantification of boron is essential for characterizing this compound complexes, especially for applications in various industries. Inductively coupled plasma (ICP) based methods are the gold standard for sensitive and precise boron determination.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Boron Quantification

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the preferred method for determining trace and ultra-trace concentrations of boron. researchgate.net Its key advantages are exceptionally low detection limits and high sensitivity. nih.gov The technique can also distinguish between boron's stable isotopes, ¹⁰B and ¹¹B, which is useful in tracer studies. dergipark.org.trtandfonline.com

A significant challenge in boron analysis by ICP-MS is the element's volatility, which can lead to its loss as boric acid during sample preparation, particularly during acid digestion steps. To overcome this, a complexing agent such as mannitol (B672) is often added to the sample. Mannitol forms a stable, non-volatile complex with boron, preventing its loss and ensuring accurate quantification. researchgate.netmdpi.com The method's precision is high, although it can be susceptible to matrix effects from high concentrations of dissolved solids. researchgate.net

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is another robust and widely used technique for the quantitative determination of boron. irapa.org While generally less sensitive than ICP-MS, it is highly reliable for measuring boron concentrations at the parts-per-million (mg/L) level and is less susceptible to some matrix effects. nih.govresearchgate.net

In ICP-OES, the sample is introduced into an argon plasma, which excites the boron atoms. As these atoms relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of boron in the sample. The most commonly monitored emission wavelengths for boron are 249.678 nm and 249.773 nm. nih.govborax.com Potential sources of error include spectral interferences from other elements in the sample matrix, such as iron, and memory effects from boron adsorbing onto the instrument's glassware and tubing. nih.govborax.com

Table 3: Comparison of ICP-MS and ICP-OES for Boron Determination

Feature ICP-MS ICP-OES Source
Principle Measures mass-to-charge ratio of ions. Measures light emitted by excited atoms. nih.gov
Sensitivity Very high (ppb to ppt (B1677978) range). High (ppm to high ppb range). nih.govresearchgate.net
Detection Limits Very low (e.g., <0.01 mg/L). Low (e.g., 0.005 - 0.1 mg/L). nih.govresearchgate.net
Isotope Analysis Capable of measuring ¹⁰B/¹¹B ratios. Not capable. dergipark.org.tr
Primary Use Trace and ultra-trace element analysis. Analysis of minor and major elements. dergipark.org.tr

| Common Issues | Matrix effects, polyatomic interferences, boron volatility. | Spectral interferences, memory effects. | researchgate.netnih.govborax.com |

Colorimetric Assays (e.g., Curcumin (B1669340), Azomethine-H methods) for Boron Detection in Complex Matrices

Colorimetric assays are widely employed for the determination of boron concentration due to their simplicity and cost-effectiveness. nih.govnih.gov These methods are particularly useful for analyzing boron in complex matrices such as biological samples, soil, and water. nih.govnih.gov Two of the most common methods involve the use of curcumin and azomethine-H. nih.govudel.edu

The Curcumin Method is based on the reaction between boron and curcumin in an acidified solution, which forms a red-colored complex known as rosocyanine. nemi.gov The intensity of the red color, which is proportional to the boron concentration, is measured spectrophotometrically. nemi.gov This method is noted for its high efficiency and is capable of determining minute quantities of boron. nih.govnih.gov For instance, a modified protocol can detect as little as 0.2 nmole of boron in a 300 µl sample volume. nih.govnih.gov The procedure typically involves acidifying the sample containing boron, adding a curcumin solution, and then evaporating the mixture to dryness. nemi.gov The resulting rosocyanine is then dissolved in a suitable solvent for absorbance measurement. nemi.gov The linear dynamic range for this assay can be from 0.5 to 20 μg of boron per sample solution, with absorbance measured at approximately 550-554 nm. jst.go.jpresearchgate.net

The Azomethine-H Method provides an alternative for boron quantification. In this method, borate complexes with azomethine-H to form a colored compound that can be measured at a wavelength of around 420 nm. tribioscience.comtribioscience.com This assay is recognized for being rapid, reliable, and adaptable for high-throughput screening. tribioscience.comtribioscience.comsigmaaldrich.com It is often preferred in laboratories without access to more sophisticated equipment like Inductively Coupled Plasma (ICP) spectrometers because it requires less sample preparation than the curcumin method. udel.edu The linear detection range for commercially available kits can vary, with some offering a range of 0.1-20 μg/mL and others 0.05-10 µg/mL. tribioscience.comsigmaaldrich.com

Interactive Data Table: Comparison of Colorimetric Methods for Boron Detection

FeatureCurcumin MethodAzomethine-H Method
Principle Forms red rosocyanine complex with boron. nemi.govForms a colored complex with borate. tribioscience.comtribioscience.com
Wavelength ~550-554 nm jst.go.jpresearchgate.net~420 nm tribioscience.comtribioscience.com
Detection Limit As low as 0.2 nmole nih.govnih.gov0.05 - 0.1 µg/mL tribioscience.comsigmaaldrich.com
Advantages High efficiency. nih.govRapid, less sample preparation. udel.edu
Interferences Nitrate (>20 mg/L), Hardness (>100 mg/L). nemi.govNot specified

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Boron-Containing Complexes

For complex organic molecules like this compound, obtaining single crystals suitable for single-crystal XRD can be challenging. In such cases, powder X-ray diffraction (PXRD) is a viable alternative. A study on ixazomib (B1672701) citrate, a complex boronic acid derivative, successfully determined its crystal structure from synchrotron powder diffraction data, which is a testament to the advancements in this technique. acs.org The analysis of the diffraction pattern allows for the determination of unit cell parameters, space group, and atomic coordinates within the crystal lattice. nih.gov For instance, in the analysis of boric acid, characteristic peaks at 2θ values of 14.5° and 28° are indicative of its triclinic structure. researchgate.net

The data obtained from XRD is often complemented by other analytical methods, such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, to refine and validate the determined crystal structure. acs.org This integrated approach is particularly useful for complex structures with significant conformational freedom. acs.org

Interactive Data Table: XRD Findings for Boron-Containing Compounds

CompoundMethodKey Findings
Ixazomib CitrateSynchrotron Powder XRDDetermined the crystal structures of two nonsolvated polymorphs. acs.org
Boric AcidPowder XRDCharacteristic peaks at 2θ = 14.5° and 28° confirm the triclinic structure. researchgate.net
Fused BoronPowder XRDDetermined to have a rhombohedral structure. 911metallurgist.com

Chromatographic Separation Techniques Applied to this compound

Chromatographic techniques are essential for the separation and purification of this compound from complex mixtures and for the analysis of its components. Ion-exclusion chromatography (IEC) has been investigated for the separation of weak-acid anions like borate and citrate from strong-acid anions. journals.co.za This technique utilizes a strongly acidic cation-exchange resin. journals.co.za Non-ionic weak acids can enter the resin phase while highly ionized strong acids are excluded and pass through the column without retention. journals.co.za Dilute hydrochloric acid solutions have been used as eluents in such separations. journals.co.za

Boronate affinity chromatography (BAC) is another specialized technique that is highly selective for cis-diol-containing compounds. researchgate.net This method leverages the ability of boronic acids to form reversible covalent complexes with diols. researchgate.net While primarily used for separating biomolecules like glycoproteins and ribonucleosides, the principles of boronate chemistry are relevant to the interaction between boric acid and polyhydroxy compounds like citric acid. researchgate.net

High-performance liquid chromatography (HPLC) can also be employed as a separation tool in conjunction with various detectors for the determination of boron. researchgate.net For instance, boron can be converted into an ionic complex, such as with chromotropic acid, and then separated on an ion-exchange column before spectrophotometric detection. researchgate.net

Thermal Analysis Methods for Complex Decomposition and Stability

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are crucial for evaluating the thermal stability and decomposition behavior of this compound complexes. unlp.edu.aryok.gov.tr These methods provide information on mass loss as a function of temperature and the temperatures at which thermal events like dehydration, decomposition, and phase transitions occur. acs.orgacs.org

TGA measures the change in mass of a sample as it is heated at a controlled rate. In a study of calcium fructoborate, TGA was used to confirm the presence of hydration water, which was released at temperatures up to about 130°C. unlp.edu.ar The subsequent degradation of the anhydrous compound occurred in distinct steps at higher temperatures. unlp.edu.ar For boron-containing compounds, TGA can reveal their thermal stability, which is an important characteristic for potential applications such as flame retardants. researchgate.net

DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. mcmaster.ca Endothermic or exothermic events in the sample result in a temperature difference, which is recorded as a peak on the DTA curve. mcmaster.ca For calcium fructoborate, DTA signals corresponded to the mass loss steps observed in TGA, indicating endothermic and exothermic processes during its decomposition. unlp.edu.ar The final solid residue after thermal decomposition can be identified by analyzing its infrared spectrum and X-ray powder diffraction pattern. unlp.edu.ar In the case of calcium fructoborate, the final residue was determined to be CaB₂O₄. unlp.edu.ar

Kinetic analysis of the thermal decomposition data can also be performed to determine parameters such as activation energy, which provides deeper insight into the decomposition mechanism. acs.orgespublisher.com

Interactive Data Table: Thermal Analysis Data for Boron Complexes

CompoundTechniqueKey Thermal Events and Observations
Calcium Fructoborate HydrateTGA/DTADehydration up to ~130°C. unlp.edu.ar Degradation of anhydrous compound in three steps between 130°C and 600°C. unlp.edu.ar Final residue identified as CaB₂O₄. unlp.edu.ar
Boron/Potassium Nitrate MixtureTGA/DSCCrystal transformation and melting of KNO₃ are physical changes occurring before decomposition. mdpi.com The presence of boron improves the thermal stability of the mixture. mdpi.com
Boric Acid Treated Coir BoardsTGA/DSCBoron treatment increased the thermal stability of the coir boards compared to untreated samples. researchgate.net

Fundamental Complexation Chemistry and Molecular Interactions of Boron Citrate

Mechanisms of Boron-Citrate Chelation

The chelation of boron by citric acid involves the formation of stable ring structures through coordinate bonds. This process is primarily driven by the interaction of boric acid with the hydroxyl and carboxyl groups of citric acid.

Boric acid, a Lewis acid, readily reacts with polyhydroxy compounds like citric acid to form borate (B1201080) esters. psu.edu This reaction is an esterification process where water is eliminated between the hydroxyl groups of both molecules. psu.edu Citric acid, being an α-hydroxycarboxylic acid, possesses a hydroxyl group and three carboxyl groups. The complexation primarily involves the central carboxylate and the α-hydroxy oxygens, leading to the formation of a stable five-membered ring. ulakbim.gov.tr This formation of borate ester complexes can influence the properties of the parent acid. justia.com The resulting complexes can exist as monoesters or diesters. justia.com

The formation of these borate esters is an equilibrium process in aqueous media, and the stability of the resulting complex is a key factor. justia.com Research has shown that boric acid can act as a "protecting group" for the tertiary carboxylic acid of citrate (B86180), directing the formation of specific ester products. google.com

The reaction between boric acid and citric acid can yield complexes with different molar ratios, primarily 1:1 and 1:2 stoichiometries. nih.gov A 1:1 complex involves one molecule of boric acid reacting with one molecule of citric acid, while a 1:2 complex involves one boric acid molecule complexed with two citric acid molecules. psu.edunih.gov

These different stoichiometric ratios lead to the formation of various isomers. For instance, in a 1:1 complex, a five-membered ring is typically formed. ulakbim.gov.trnih.gov In the case of 1:2 complexes, different arrangements of the two citric acid ligands around the central boron atom are possible, leading to structural isomers. The formation of these different species is often dependent on the reaction conditions. nih.gov

Table 1: Stoichiometry of Boron-Citrate Complexes

Stoichiometric Ratio Description Reference
1:1 One molecule of boric acid complexes with one molecule of citric acid. nih.gov
1:2 One molecule of boric acid complexes with two molecules of citric acid. nih.gov

The pH of the aqueous solution plays a critical role in determining the type and stability of the boron-citrate complexes formed. justia.com Boron exists in different forms depending on the pH; in acidic to neutral solutions, it is primarily present as undissociated boric acid (B(OH)₃), while at higher pH, it converts to the borate anion (B(OH)₄⁻). researchgate.netnih.gov

The formation of borate esters with citric acid is pH-dependent. justia.com For example, at a low pH (around 2), single-ligand (1:1) complexes may be the predominant species. nih.gov As the pH increases to around 6, both single-ligand and double-ligand (1:2) complexes can coexist. nih.gov The stability of these complexes is also influenced by pH, with changes in pH potentially altering the equilibrium between the free and complexed forms of boron. researchgate.net This pH-dependent behavior is crucial for the buffering capacity of solutions containing these complexes. justia.com

Stereochemical Aspects of Boron-Citrate Complex Formation

The three-dimensional structure of boron-citrate complexes gives rise to interesting stereochemical properties, including the generation of chiral centers and observable optical activity.

When boric acid complexes with a chiral α-hydroxycarboxylic acid like citric acid, new chiral centers can be generated. nih.gov In the formation of boron-citrate complexes, a new chiral center can be created at the boron atom itself, particularly in double-ligand (1:2) complexes where the boron atom becomes tetrahedrally coordinated to two different ligand molecules. nih.govresearchgate.net

Even in single-ligand (1:1) complexes, if the complexation induces a specific conformation, it can lead to chirality. nih.gov The characterization of these chiral centers is often accomplished through advanced spectroscopic techniques, which can provide information about the three-dimensional arrangement of the atoms within the complex. researchgate.netresearchgate.net

The formation of chiral boron-citrate complexes can be studied by measuring changes in the optical rotation of a solution. nih.gov When boric acid is added to an aqueous solution of a chiral α-hydroxycarboxylic acid, the formation of a ring structure in the complex can lead to an increase in the optical rotation. nih.govresearchgate.net

However, studies have shown that the addition of boric acid to an aqueous citric acid solution can result in zero optical rotation, which may be due to the formation of achiral or racemic mixtures of complexes under certain conditions. nih.gov The changes in optical rotation are dependent on the molar ratio of boric acid to citric acid and can provide insights into the stoichiometry and configuration of the complexes formed. nih.govresearchgate.net

Dynamic and Reversible Nature of Boron-Citrate Complexation

The interaction between boron and citric acid in an aqueous environment is a prime example of dynamic and reversible complexation chemistry. Boric acid, a weak Lewis acid, readily and reversibly forms covalent complexes with compounds containing vicinal hydroxyl groups, such as citric acid. nih.gov This process is not static; it involves a continuous equilibrium where complexation and dissociation occur simultaneously. epa.gov The formation of these complexes is concentration-dependent and reversible. epa.gov

The complexation of boric acid with α-hydroxy carboxylic acids, including citric acid, involves a series of equilibrium reactions. mdpi.com When boric acid is added to a solution of citric acid, multiple complex species can be formed, which influences the ionization equilibrium of the citric acid itself. mdpi.com The number of hydroxyl groups in the acid plays a significant role; citric acid, with its multiple hydroxyl and carboxyl groups, can form more complex species compared to simpler α-hydroxy acids. mdpi.com This results in a more significant change in the solution's pH as H+ ions are released during complexation. mdpi.com

The general mechanism involves the reaction of boric acid with the hydroxyl and carboxyl groups of citric acid to form five- or six-membered rings, which are stable arrangements. google.com This reversible covalent bonding is characteristic of boronic acids and their esters. nih.govrsc.org The equilibrium can be shifted by changes in pH and the concentration of the reactants. mdpi.combioline.org.br For instance, at a pH of 2, boric acid and lactic acid (a simpler α-hydroxy acid) primarily form a 1:1 single-ligand complex, while at a pH of 6, both single-ligand and 1:2 double-ligand complexes are observed. nih.gov

The various equilibria involved in the boric acid-citric acid system are complex. The key reactions include the ionization of citric acid and the subsequent complexation reactions with boric acid. mdpi.com

Table 1: Selected Equilibrium Reactions in the Boric Acid-Citric Acid System mdpi.com

Reaction EquationDescription
H₃CA ↔ H₂CA⁻ + H⁺First ionization of Citric Acid
H₂CA⁻ ↔ HCA²⁻ + H⁺Second ionization of Citric Acid
HCA²⁻ ↔ CA³⁻ + H⁺Third ionization of Citric Acid
H₃CA + H₃BO₃ ↔ (HO)₂B(H₂CA) + H₂OFormation of a 1:1 complex
H₂CA⁻ + H₃BO₃ ↔ (HO)₂B(HCA)⁻ + H₂OFormation of a 1:1 complex with ionized citrate
H₃CA + (HO)₂B(HCA)⁻ ↔ B(H₂CA)(HCA)⁻ + 2H₂OFormation of a 1:2 complex

Table is based on the general reaction schemes for boric acid and α-hydroxy carboxylic acids as described in the literature. mdpi.com H₃CA represents citric acid.

This dynamic nature is crucial for the biological and chemical applications of boron complexes, allowing them to act as responsive systems that can adapt to changes in their chemical environment. nih.govacs.org

Computational and Theoretical Chemistry Studies of Boron-Citrate Interactions

Computational and theoretical chemistry provide powerful tools for elucidating the structural and electronic details of boron-citrate interactions at a molecular level. These studies help to understand the nature of the bonding, the stability of the complexes, and the factors governing their formation.

Molecular docking and molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations have been employed to investigate the interactions of boron citrate. researchgate.net These methods are used to predict the binding affinity and conformation of a ligand (in this case, this compound) within a target, such as a protein active site. researchgate.net Such computational approaches are valuable in fields like drug discovery to screen potential candidates and understand their mechanism of action. researchgate.net

More fundamental theoretical studies focus on the nature of the coordinative or dative bond between boron and the heteroatoms of the ligand. In the case of this compound, this is the interaction between the electron-deficient boron atom and the oxygen atoms of the hydroxyl and carboxyl groups of citric acid. Density Functional Theory (DFT) is a common method used for these investigations. d-nb.info For example, DFT calculations on related systems, such as o-(N,N-dialkylaminomethyl)arylboronates, have been used to estimate the strength of the nitrogen-boron (N→B) dative bond, which serves as an analogue for the oxygen-boron interaction. nih.gov These studies reveal that the bond strength is sensitive to the substituents on both the boron and the coordinating atom, as well as the solvent environment. nih.gov

First principles calculations have also been used to confirm the stability of metal-boron complexes in aqueous solutions, suggesting that cations can interact more strongly with polyborate ions than with boric acid alone. d-nb.info Theoretical investigations into the structure of organoboron compounds show that the boron atom in trivalent compounds is sp² hybridized with a trigonal planar geometry, making it an electron-deficient Lewis acid. acs.org Upon complexation with a Lewis base like a hydroxyl group, the boron center can convert to an anionic, tetravalent, sp³ hybridized species with a tetrahedral geometry. rsc.org

Table 2: Representative Findings from Computational Studies of Boron Dative Bonds

System StudiedComputational MethodKey FindingReference
o-(trimethylamino)phenylboronic acidsGGA DFT with COSMO solvent modelEstimated N→B bond strength to be +3.1 kcal/mol or less. nih.gov
o-(N,N-dialkylaminomethyl)arylboronate systemsB3LYP/6-31+G(d,p)Supported experimental findings that solvent can insert into the N→B bond in protic media, forming a hydrogen-bonded zwitterionic species. nih.gov
Nickel-boron complexesFirst principles calculations (DFT)Showed that the Ni²⁺ cation interacts more strongly with the triborate anion (B₃O₃(OH)₄⁻) than with boric acid, indicating thermodynamic stability of the complex. d-nb.info

These computational models are essential for rationalizing experimental observations, such as the pH dependence of complex stability and the influence of solvent on the bond. nih.gov They provide a molecular-level picture of the dynamic interplay of forces that govern the formation and structure of this compound.

Future Directions and Emerging Research Avenues for Boron Citrate

Development of Novel Boron Citrate (B86180) Derivatives with Tunable Reactivity

The development of new boron citrate derivatives with precisely controlled reactivity is a significant area of future research. The core concept revolves around modifying the citrate ligand or the boron center to create compounds with tailored electronic and steric properties. This "tunability" allows for the optimization of these derivatives for specific applications, from targeted drug delivery to catalysis. nih.govacs.org

Researchers are exploring several strategies to achieve this:

Functionalization of the Citrate Backbone: Introducing different functional groups onto the citrate molecule can alter the solubility, stability, and binding affinity of the resulting this compound derivative. For instance, attaching pendant carboxyl groups can create derivatives like oxaborolones, which are significantly more resistant to oxidation than their boronic acid counterparts. frontiersin.org

Modification of Substituents on Boron: The reactivity of the boron atom is highly dependent on its substituents. By adjusting the electronic properties of these groups, the Lewis acidity and oxophilicity of the boron center can be fine-tuned. nih.gov This allows for the design of derivatives that can form reversible or irreversible covalent bonds with specific biological nucleophiles, such as the hydroxyl groups of serine or threonine residues in enzymes. nih.govacs.org

Synthesis of Unsymmetrical Boronates: Novel synthetic methodologies are being developed to create unsymmetrical geminal diborons. acs.org This approach allows for the selective reaction of one boronate group while the other remains protected, offering precise control over subsequent chemical transformations. acs.org

These synthetic advancements are expected to yield a new generation of this compound compounds with enhanced efficacy and specificity. The ability to modulate reactivity is crucial for designing molecules that can interact with biological targets more effectively while minimizing off-target effects. nih.gov

Advanced Spectroscopic Techniques for In Situ Monitoring of Boron-Citrate Interactions

Understanding the dynamic interactions of this compound in complex biological or chemical systems requires analytical techniques capable of real-time, in-situ monitoring. While traditional methods provide valuable endpoint data, they often miss the transient intermediates and dynamic changes that govern reaction mechanisms. Advanced spectroscopic techniques are emerging as powerful tools to overcome this limitation.

Future research will increasingly employ methods such as:

In Situ Raman Spectroscopy: This technique can provide detailed structural information about molecules as they react. acs.org It has been used to monitor the in-situ generation of species on catalyst surfaces and could be adapted to study the formation and dissociation of boron-citrate complexes in solution or at interfaces. acs.org

Spectroelectrochemical Methods: Combining electrochemistry with spectroscopy (e.g., UV-Vis, EPR) allows for the simultaneous tracking of charge transfer processes and the structural identification of the species involved. oldcitypublishing.com These methods are ideal for investigating redox-active systems and could elucidate the role of this compound in electrochemical applications.

Scanning Tunneling Microscopy Break Junctions (STMBJ): This single-molecule technique has been used to monitor the transmetallation process in reactions involving organoboron compounds in real-time. researchgate.net Applying STMBJ to boron-citrate systems could provide unprecedented insight into single-molecule interactions and reaction kinetics at the nanoscale. researchgate.net

Affinity Capillary Electrophoresis and Surface Plasmon Resonance (SPR): These techniques are valuable for investigating the binding kinetics and affinities between boronic acid derivatives and cis-diol-containing molecules, which are common biological targets. mdpi.com

By providing a window into the real-time behavior of this compound, these advanced techniques will facilitate a deeper understanding of its reaction pathways, binding dynamics, and interactions with biological molecules and materials.

Computational Design of Boron-Containing Ligands for Specific Biological Targets

Computational modeling has become an indispensable tool in modern drug discovery and ligand design. For boron-containing compounds, including derivatives of this compound, computational approaches offer a way to rationally design molecules with high affinity and selectivity for specific biological targets, such as enzymes or receptors. frontiersin.org

The computational design process typically involves:

Virtual Screening: Large libraries of virtual or real boron-containing compounds can be screened against the three-dimensional structure of a biological target (obtained via X-ray crystallography or NMR spectroscopy) to identify potential hits. tandfonline.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, helping to understand the key interactions that stabilize the complex. Covalent docking methods are particularly relevant for boron compounds that form chemical bonds with their targets. frontiersin.org

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach combines the accuracy of quantum mechanics for the reactive part of the system (e.g., the boron center and the active site) with the efficiency of molecular mechanics for the larger protein environment. frontiersin.org QM/MM simulations can accurately describe the process of covalent bond formation between boron-based inhibitors and enzymes. frontiersin.org

Despite the power of these methods, a significant challenge in the computational design of boron-containing drugs is the lack of accurate parameters for boron atoms in many standard molecular modeling software packages. tandfonline.comnih.gov Researchers are developing strategies to overcome this, such as creating custom parameters or using surrogate atoms in simulations. nih.gov As computational methods and force fields for boron become more refined, the in-silico design of highly specific boron-citrate-based ligands for targets like G-protein coupled receptors (GPCRs) and various enzymes will become increasingly predictive and efficient. tandfonline.compreprints.org

Exploration of this compound in Materials Science Applications beyond its current scope

While much of the focus on this compound has been in the biological and pharmaceutical realms, its unique properties also make it a candidate for novel materials science applications. Boron compounds, in general, are utilized in a wide array of materials, including organic electronics, flame-retardant materials, and high-tech ceramics. researchgate.netresearchgate.net Future research is set to explore the specific potential of this compound in this domain.

Emerging areas of investigation include:

Polymer and Composite Materials: this compound could be incorporated into polymer matrices to enhance their properties. For example, its ability to form cross-links could improve the mechanical strength and thermal stability of materials. Boron compounds are known to act as flame retardants, an application area worth exploring for this compound derivatives. researchgate.net

Nanomaterials: this compound is available in high-purity, submicron, and nanopowder forms, opening up possibilities in nanotechnology. americanelements.com It could be used to functionalize nanoparticles for targeted delivery systems or to create novel boron-containing nanomaterials with unique electronic or optical properties. Boron subphthalocyanines, for example, are a class of tunable derivatives used in organic photovoltaic devices. scholaris.ca

Hydrogels for Wound Healing: Boron-containing hydrogels have shown promise as advanced wound dressings. frontiersin.org this compound could be used to form or functionalize hydrogels, potentially contributing antimicrobial properties and promoting tissue regeneration through its influence on extracellular matrix production. frontiersin.org

The exploration of this compound in materials science is still in its early stages, but its chemical versatility suggests a promising future in the development of advanced materials with tailored functionalities.

Comparative Studies of this compound's Biochemical Actions with Other Organic Boron Forms

A diverse range of organic boron compounds exists, each with distinct biochemical and physiological effects. These include simple molecules like boric acid and more complex structures such as calcium fructoborate and various boronic acid derivatives. A critical avenue of future research is the systematic comparative study of this compound against these other forms to delineate its unique biochemical profile.

Such comparative studies are essential to understand:

Bioavailability and Metabolism: Different organic boron compounds are likely absorbed, distributed, and metabolized differently in the body. researchgate.netmdpi.com Comparative studies can clarify the relative bioavailability of boron from this compound versus other sources like boric acid or food-derived borates.

Cellular Mechanisms: While different boron compounds may have overlapping effects, their underlying mechanisms can vary. For example, studies have compared the effects of boric acid and sodium borate (B1201080) on gut microbiota and found distinct alterations. mdpi.com Similar comparisons involving this compound could reveal unique interactions with cellular pathways, such as those involved in inflammation, oxidative stress, or energy metabolism. nih.govmdpi.com

Therapeutic Efficacy: In clinical contexts, it is crucial to determine which form of boron is most effective for a given application. For instance, while one study found that this compound supplementation reduced inflammatory markers in COVID-19 patients, comparative trials are needed to see if this effect is superior to other boron compounds. nih.gov

Interactive Table: Research Findings on Various Boron Compounds

Boron Compound Research Finding Organism/System Studied Reference
This compound Reduced serum lactate (B86563) dehydrogenase (LDH) and erythrocyte sedimentation rate (ESR) in COVID-19 patients. Human nih.gov
Boric Acid Reduced body weight in experimental studies. Animal Models nih.gov
Boric Acid Showed anti-genotoxic and cytoprotective effects against aluminum-induced damage. Rat bone marrow cells, Human blood cultures mdpi.com
Calcium Fructoborate Research focus is often on bioavailability and effects on inflammation. General Review researchgate.net
Sodium Borate Supplementation, along with boric acid, altered gut microbiota composition. Mice mdpi.com

| Ixazomib (B1672701) Citrate | An orally administered prodrug that hydrolyzes to the active boronic acid, used as a proteasome inhibitor for cancer therapy. | Human (Clinical) | acs.orgacs.org |

By conducting rigorous head-to-head comparisons, researchers can build a clearer picture of the structure-activity relationships among organic boron compounds and identify the specific advantages and potential applications of this compound. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.